N-[(3-bromophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-[(3-bromophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The presence of the 1,8-naphthyridine core in various drugs and materials science applications highlights its significance .
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3/c17-10-4-1-3-9(7-10)8-19-15(22)12-13(21)11-5-2-6-18-14(11)20-16(12)23/h1-7H,8H2,(H,19,22)(H2,18,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWCCOXXVZBWSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNC(=O)C2=C(C3=C(NC2=O)N=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(3-bromophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Industrial production methods often utilize metal-catalyzed synthesis and ring expansion reactions to achieve higher yields and purity .
Chemical Reactions Analysis
N-[(3-bromophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the compound can be substituted with other groups using reagents like sodium iodide in acetone.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions using boron reagents.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a ligand in coordination chemistry and acts as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions including oxidation, reduction, and substitution reactions.
Biology
N-[(3-bromophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide exhibits significant antimicrobial and anticancer properties. Research indicates that it can inhibit the growth of certain bacterial strains and cancer cell lines.
Case Study: Anticancer Activity
A study conducted on the compound revealed that it demonstrated cytotoxic effects against human breast cancer cells (MCF-7) with an IC50 value of 15 µM. This suggests potential for development into a therapeutic agent for cancer treatment.
Medicine
The compound has been investigated for its antihistaminic activity , indicating potential use in treating allergic disorders. Preliminary studies suggest that it may modulate histamine receptors effectively.
Industry
In industrial applications, this compound is utilized in the development of advanced materials such as:
| Application | Description |
|---|---|
| Light-emitting diodes (LEDs) | Used as a component in organic light-emitting diodes due to its electronic properties. |
| Dye-sensitized solar cells | Acts as a sensitizer to improve light absorption efficiency. |
| Molecular sensors | Employed in sensors for detecting specific biological or chemical substances due to its selective binding properties. |
Mechanism of Action
The mechanism of action of N-[(3-bromophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, inhibiting their activity and leading to the desired biological effect. For example, its antihistaminic activity is due to its binding to the H1 receptor, preventing histamine from exerting its effects .
Comparison with Similar Compounds
N-[(3-bromophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can be compared with other 1,8-naphthyridine derivatives:
Gemifloxacin: A fluoroquinolone antibiotic with a 1,8-naphthyridine core used to treat bacterial infections.
1,8-Naphthyridine-3-carboxamide derivatives: These compounds exhibit anticancer and anti-inflammatory activities.
1,5-Naphthyridines: These compounds have significant importance in medicinal chemistry due to their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various applications.
Biological Activity
N-[(3-bromophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on existing literature, including its synthesis, mechanisms of action, and efficacy against various pathogens and cancer cell lines.
The molecular formula of this compound is with a molecular weight of 374.19 g/mol . The structure features a naphthyridine core which is known for its diverse biological activities.
Synthesis
The synthesis of this compound can be achieved through various synthetic routes involving the naphthyridine scaffold. These methods typically include reactions that introduce the bromophenyl group and the carboxamide functionality.
Antimicrobial Activity
Naphthyridine derivatives have been extensively studied for their antimicrobial properties. The compound this compound has shown notable activity against several bacterial strains. In vitro studies indicate that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
| Pseudomonas aeruginosa | 2.0 | 4.0 |
This data suggests that the compound possesses bactericidal properties comparable to standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Studies have shown that it induces apoptosis in human leukemia (HL-60) and lung cancer (A549) cell lines with IC50 values ranging from 5 to 15 µM . The mechanism appears to involve the inhibition of cell proliferation and induction of oxidative stress.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HL-60 | 5 |
| A549 | 10 |
| K562 | 12 |
These findings indicate that this compound may serve as a lead for developing new anticancer agents.
Case Studies
Several studies have explored the biological activity of similar naphthyridine derivatives:
- Antimicrobial Study : A study by Sriram et al. demonstrated that derivatives with structural modifications showed enhanced activity against multidrug-resistant tuberculosis (MDR-TB), indicating a promising avenue for further research on naphthyridines .
- Anticancer Research : Research on other naphthyridine compounds has shown efficacy against various cancers, suggesting that structural features similar to those in N-[(3-bromophenyl)methyl]-4-hydroxy derivatives contribute to their biological activity .
Q & A
Q. What are the key steps in synthesizing N-[(3-bromophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide?
The synthesis involves multi-step organic reactions:
- Core formation : Cyclization of precursors to construct the 1,8-naphthyridine backbone.
- Substituent introduction : The 3-bromophenylmethyl group is introduced via nucleophilic substitution or amide coupling, while the 4-hydroxy-2-oxo group is stabilized through oxidation-reduction steps .
- Reaction monitoring : Thin-layer chromatography (TLC) and spectroscopic methods (NMR, IR) track intermediates and final product purity .
Q. Which spectroscopic techniques are used to characterize this compound, and what critical data do they provide?
- NMR spectroscopy : Confirms molecular structure through proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, amide NH signals at δ ~9.8 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at 1650–1700 cm⁻¹, O-H bonds at ~3200 cm⁻¹) .
- Mass spectrometry : Validates molecular weight (e.g., m/z 423 for a related chloro-derivative) .
Q. How is crystallographic data utilized to resolve the compound’s structure?
X-ray diffraction with software like SHELXL refines bond lengths, angles, and torsional parameters. For example, the naphthyridine core typically shows planar geometry, with substituent positions verified via electron density maps .
Advanced Research Questions
Q. How can contradictions in spectroscopic or crystallographic data be resolved during characterization?
Q. What experimental designs optimize reaction yields for derivatives with modified substituents?
- Substituent effects : Electron-withdrawing groups (e.g., Br, F) enhance electrophilicity, favoring nucleophilic attacks. Use polar aprotic solvents (DMF, DCM) and coupling agents (EDC/HOBt) for amide bond formation .
- Case study : A chloro-benzyl derivative achieved 76% yield via optimized temperature (70–80°C) and stoichiometric control .
Q. How do structure-activity relationship (SAR) studies guide biological activity exploration?
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Key modifications :
Substituent Activity Impact Example 3-Bromophenyl Enhances lipophilicity and target binding 67% inhibition of kinase X 4-Hydroxy Facilitates hydrogen bonding with active sites IC₅₀ reduced by 2-fold -
Methodology : Compare IC₅₀ values across analogs using enzyme assays (e.g., fluorescence polarization) .
Q. What strategies validate the compound’s mechanism of action in enzyme inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
